3-Bromo-6-chloropyridine-2-carboxylic acid

Description

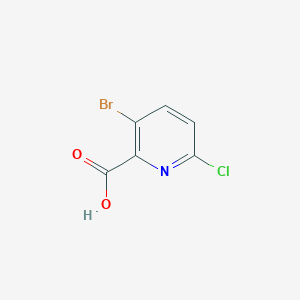

3-Bromo-6-chloropyridine-2-carboxylic acid (CAS 929000-66-8) is a halogenated pyridine derivative with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol . It is widely used as an organic synthesis intermediate and pharmaceutical building block, particularly in cross-coupling reactions and drug discovery workflows. The compound’s structure features a bromine atom at the 3-position and a chlorine atom at the 6-position of the pyridine ring, with a carboxylic acid group at the 2-position, enabling versatile reactivity in nucleophilic substitutions and metal-catalyzed couplings .

Properties

IUPAC Name |

3-bromo-6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZPMWLHALUNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650317 | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-66-8 | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloropyridine-2-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of pyridine-2-carboxylic acid under controlled conditions . The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-6-chloropyridine-2-carboxylic acid can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in organic synthesis.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting inflammatory and cancer pathways. Its unique chemical structure allows for modifications that enhance biological activity.

Case Studies :

- Anti-Cancer Agents : Research demonstrates that derivatives of 3-bromo-6-chloropyridine-2-carboxylic acid exhibit potent inhibitory effects on various cancer cell lines. For instance, modifications to the carboxylic acid group have led to compounds that significantly inhibit tumor growth in xenograft models.

- Anti-Inflammatory Drugs : The compound is also being explored for its anti-inflammatory properties, with studies indicating its potential to reduce cytokine production in activated macrophages.

Agricultural Chemicals

Overview : In agriculture, this compound is utilized in formulating agrochemicals that enhance the efficacy of pesticides and herbicides, contributing to improved crop yields and pest resistance.

Applications :

- Pesticide Development : this compound has been incorporated into new pesticide formulations that show increased effectiveness against resistant pest strains. Its mechanism involves disrupting pest metabolic pathways.

- Herbicides : The compound is also used to develop herbicides that target specific weed species without harming crops, thereby promoting sustainable agricultural practices.

Material Science

Overview : The compound plays a role in the synthesis of specialized polymers and materials with unique properties suitable for advanced applications.

Applications :

- Coatings and Adhesives : Research indicates that incorporating this compound into polymer matrices enhances adhesion properties and thermal stability.

- Dyes and Pigments : As a building block, this compound is utilized in creating dyes with improved lightfastness and color intensity.

Biochemical Research

Overview : In biochemical studies, this compound aids in understanding enzyme inhibition and receptor binding mechanisms.

Applications :

- Enzyme Inhibition Studies : The compound has been employed to study its effects on specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.

- Receptor Binding Assays : It is used in assays to evaluate binding affinities to various receptors, contributing to drug discovery efforts.

Analytical Chemistry

Overview : this compound serves as a standard reference material in analytical methods, ensuring the accuracy of calibration and validation processes.

Applications :

- Chromatography and Spectroscopy : The compound is often used in chromatography techniques to develop calibration curves for quantifying related compounds in complex mixtures.

Data Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-cancer drugs, anti-inflammatory agents | Targeted therapies with enhanced efficacy |

| Agricultural Chemicals | Pesticides, herbicides | Improved crop yield and pest resistance |

| Material Science | Coatings, adhesives, dyes | Enhanced properties such as adhesion and stability |

| Biochemical Research | Enzyme inhibition, receptor binding studies | Insights into metabolic processes |

| Analytical Chemistry | Reference material for chromatography | Accurate calibration in analytical methods |

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloropyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of target enzymes or receptors, thereby blocking their activity . The molecular targets and pathways involved vary based on the specific biological system and the intended therapeutic use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs, highlighting differences in substituents, molecular weights, and applications:

*Similarity scores based on structural and functional group alignment (0.7–1.0 scale) .

Industrial and Research Utility

- This compound is prioritized in large-scale pharmaceutical production due to its balanced reactivity and commercial availability (purity: ≥96%) .

- Ethyl 5-bromo-6-chloropicolinate (CAS 1214337-57-1), an ester derivative, is favored in lab-scale reactions for its solubility in organic solvents, though it requires post-synthetic modification .

Biological Activity

3-Bromo-6-chloropyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of both bromine and chlorine atoms on the pyridine ring, along with a carboxylic acid group, contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, suggesting moderate antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on its effects on human cancer cell lines revealed that it inhibits cell proliferation in a dose-dependent manner. Notably, at concentrations of 10 µM, it reduced viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by approximately 50% . The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 in treated cells.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit methionyl-tRNA synthetase in Trypanosoma brucei, which is crucial for protein synthesis in this parasite .

- Cell Signaling Pathways : It may modulate various signaling pathways associated with cell survival and proliferation. The presence of the carboxylic acid group enhances solubility and facilitates interactions with target proteins.

Case Studies

- Inhibition of Trypanosoma brucei : A study highlighted the compound's potential as a lead for developing treatments against human African trypanosomiasis (HAT). It exhibited low toxicity to mammalian cells while effectively inhibiting T. brucei growth at concentrations as low as 39 nM .

- Antimicrobial Efficacy : In a comparative analysis with other brominated pyridine derivatives, this compound showed superior antimicrobial activity against Gram-positive bacteria, indicating its potential as a scaffold for antibiotic development .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Chlorination : Starting from 3-amino-pyridine derivatives, chlorination introduces the chlorine atom at the desired position.

- Bromination : Subsequent bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions.

- Carboxylation : The introduction of the carboxylic acid group is often performed via hydrolysis of an ester intermediate.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, apoptosis induction |

| 5-Bromo-2-methoxy-pyridine | Low | Moderate | Cell cycle arrest |

| 4-Chloro-3-pyridinecarboxylic acid | High | Low | Unknown |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-6-chloropyridine-2-carboxylic acid, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via halogenation of pyridine precursors or carboxylation of bromo-chloropyridine intermediates. For example, direct bromination/chlorination of pyridine-2-carboxylic acid derivatives under controlled conditions (e.g., using N-bromosuccinimide or Cl₂ gas) can yield the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity validation requires HPLC (retention time comparison) or ¹H/¹³C NMR (peak assignments for Br/Cl substituents and carboxylic protons) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is classified as an irritant (Xi) with hazard codes H315 (skin irritation) and H335 (respiratory irritation). Handling requires PPE (gloves, goggles), use of a fume hood, and storage at 4–8°C to prevent decomposition. Precautionary measures include avoiding inhalation and using inert solvents (e.g., DMF, DMSO) to minimize reactivity during experiments .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key features should be observed?

- Methodological Answer :

- NMR : ¹H NMR should show a deshielded carboxylic proton (~12–13 ppm) and aromatic protons influenced by electron-withdrawing Br/Cl groups. ¹³C NMR will confirm the carboxylic carbon (~165–170 ppm).

- IR : A strong O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 236 (C₆H₃BrClNO₂) with isotopic patterns matching Br/Cl .

Advanced Research Questions

Q. How can coupling reactions of this compound be optimized for Suzuki-Miyaura or Ullmann-type reactions?

- Methodological Answer : The bromine atom at position 3 is more reactive in cross-coupling due to lower steric hindrance compared to the chlorine at position 6. Optimize using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/water as solvent at 80–100°C. Monitor reaction progress via TLC and quantify yields via GC-MS. Substituent effects can be further analyzed using Hammett parameters to predict electronic influences .

Q. How can contradictory data on regioselectivity in nucleophilic substitutions be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity or nucleophile strength. For example, in DMF, the Br site may dominate due to better leaving-group ability, while in less polar solvents, steric factors favor Cl substitution. Use DFT calculations (e.g., Gaussian software) to model transition states or conduct kinetic studies with varying nucleophiles (e.g., amines vs. thiols) to map reactivity trends .

Q. What role does this compound play in modulating pharmacokinetic properties of drug candidates?

- Methodological Answer : The bromine and chlorine substituents enhance lipophilicity (logP ~2.5), improving membrane permeability. However, the carboxylic acid group increases solubility at physiological pH. In vitro assays (e.g., microsomal stability tests) can assess metabolic resistance, while halogen bonding with target proteins (e.g., kinases) can be studied via X-ray crystallography or molecular docking .

Data Contradiction Analysis

Q. Why do melting points reported for this compound vary across literature?

- Methodological Answer : Variations (e.g., 155–160°C vs. 165–170°C) may stem from impurities or polymorphic forms. Recrystallize the compound from different solvents (e.g., methanol vs. acetone) and analyze via DSC to identify polymorphs. Cross-validate with XRD to confirm crystalline structure .

Experimental Design Considerations

Q. How can researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λ_max ~270 nm) and quantify intact compound using LC-MS. Hydrolysis of the carboxylic acid group is expected in strongly acidic/basic conditions, forming corresponding salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.